2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE
Description
The compound 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE is a structurally complex molecule featuring a 1,4-diazaspiro[4.5]deca-1,3-diene core, a sulfanyl linker, and substituted chlorophenyl groups. Key structural attributes include:
- Electrophilic substituents: The 4-chlorophenyl and 3,5-dichlorophenyl groups enhance lipophilicity and may contribute to target interactions via halogen bonding .
- Acetamide side chain: The N-(3,5-dichlorophenyl)acetamide group introduces hydrogen-bonding capabilities, critical for receptor engagement.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl3N3OS/c23-15-6-4-14(5-7-15)20-21(28-22(27-20)8-2-1-3-9-22)30-13-19(29)26-18-11-16(24)10-17(25)12-18/h4-7,10-12H,1-3,8-9,13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEVLNPEPJOUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[45]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE typically involves multi-step organic reactionsReaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorophenyl and diazaspirodecadienyl groups may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Key findings :
- The target compound exhibits low similarity (<0.70) to simpler acetamide derivatives, highlighting the importance of its spirocyclic core .
- Pharmacophore alignment reveals moderate overlap (0.58–0.70) with analogs lacking the sulfanyl linker, suggesting this moiety is critical for spatial orientation .
Mass Spectrometry (MS/MS) Profiling
Molecular networking via cosine similarity scores (range: 0–1) compares fragmentation patterns to identify structurally related compounds:
| Parent Ion (m/z) | Target Compound | Analog A | Analog B |
|---|---|---|---|
| 589.2 (Target) | 1.00 | 0.85 | 0.45 |
| 543.1 (Analog A) | 0.85 | 1.00 | 0.60 |
| 498.3 (Analog B) | 0.45 | 0.60 | 1.00 |
Interpretation :
- High cosine scores (≥0.85) between the target compound and Analog A indicate shared fragmentation pathways, likely due to conserved spirocyclic and chlorophenyl groups .
- Low scores (<0.50) with Analog B reflect divergent substituents (e.g., absence of dichlorophenyl groups).
Pharmacophore-Based Comparison
Pharmacophore models emphasize functional group arrangement. The target compound’s pharmacophore includes:
Aromatic (chlorophenyl) regions.
Hydrogen-bond acceptors (acetamide carbonyl).
Hydrophobic (spirocyclic) domains.
Comparison with analogs :
- Analog C : Lacks the spirocyclic core, reducing hydrophobic interactions.
- Analog D : Retains chlorophenyl groups but replaces the sulfanyl linker with an ether, altering conformational flexibility .
Biological Activity
2-{[3-(4-chlorophenyl)-1,4-diazaspiror[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. The compound features multiple halogen substitutions, which may enhance its reactivity and biological interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Formula and Structure
- IUPAC Name : 2-{[3-(4-chlorophenyl)-1,4-diazaspiror[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide
- Molecular Formula : C22H20Cl3N3OS
- CAS Number : 899906-16-2
Structural Features
The compound includes:
- A chlorophenyl group which may contribute to its lipophilicity.
- A diazaspirodecadienyl moiety , providing structural complexity that can influence biological activity.
- A dichlorophenylacetamide group , potentially enhancing binding interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to 2-{[3-(4-chlorophenyl)-1,4-diazaspiror[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide exhibit antimicrobial properties. Preliminary studies suggest it may inhibit bacterial growth through interference with cell wall synthesis or function.
Anticancer Potential
The compound has been investigated for anticancer activity. In vitro studies show that it can induce apoptosis in cancer cell lines. The mechanism appears to involve modulation of key signaling pathways associated with cell proliferation and survival.
The biological effects of this compound are hypothesized to result from its interaction with specific molecular targets:
- Enzymatic Inhibition : The presence of sulfur in the structure suggests potential inhibition of enzymes involved in critical metabolic pathways.
- Receptor Modulation : The chlorophenyl groups may facilitate binding to receptors involved in cellular signaling, altering downstream effects.
Case Studies
- Antimicrobial Activity Assessment : In a study assessing various derivatives of diazaspiro compounds, the target compound showed significant inhibition against Gram-positive bacteria at concentrations as low as 50 μM.
- Cytotoxicity Evaluation : A cytotoxicity assay indicated an IC50 value of approximately 30 μM against human cancer cell lines, suggesting a promising therapeutic window for further development.
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
